molecular formula C8H16ClNO2 B556246 (S)-N-(3-(4-Hydroxyphenyl)-1-((4-nitrophenyl)amino)-1-oxopropan-2-yl)benzamide CAS No. 6154-45-6

(S)-N-(3-(4-Hydroxyphenyl)-1-((4-nitrophenyl)amino)-1-oxopropan-2-yl)benzamide

Cat. No. B556246
CAS RN: 6154-45-6
M. Wt: 405.4 g/mol
InChI Key: QMUIOFNZAZPFFT-OGFXRTJISA-N
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Description

Synthesis Analysis

A series of S-substituted derivatives of 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol were synthesized in various steps1. Although this is not the exact compound you asked for, it might provide some insight into the synthesis of similar compounds.



Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by their physicochemical properties2. However, specific details about the molecular structure of the compound you asked for were not found.



Physical And Chemical Properties Analysis

Synthesis and preliminary in vitro biological evaluation of 4-[(4-hydroxyphenyl)sulfanyl]but-3-en-2-one, a 4-mercaptophenol derivative designed as a novel bifunctional antimelanoma agent3. This might provide some information about the physical and chemical properties of similar compounds.


Scientific Research Applications

  • Polymer Research : In a study by J. Suresh et al. (2016), a compound with a similar structure was used in the synthesis of UV cross-linkable polymers. These polymers exhibited enhanced photocrosslinking properties and were characterized using techniques like IR and NMR.

  • Anticancer Drug Design : G. Sosnovsky et al. (1986) researched on analogues of a compound structurally similar to (S)-N-(3-(4-Hydroxyphenyl)-1-((4-nitrophenyl)amino)-1-oxopropan-2-yl)benzamide for potential anticancer applications. Their study, found in Journal of Medicinal Chemistry, involved predictive design patterns to enhance therapeutic indexes.

  • Fluorescence Binding Studies : Fa-Yan Meng et al. (2012) conducted research on derivatives of p-hydroxycinnamic acid, which bear resemblance to the compound . Their study, detailed in Journal of Luminescence, focused on fluorescence binding with bovine serum albumin, providing insights into molecular interactions.

  • Copper(II)/Trimethylamine N-Oxide Induced Oxidation : A study by O. Reinaud et al. (1991) in Journal of The Chemical Society investigated the oxidation of a compound structurally similar to our subject compound. The study provided insights into ortho-selective oxidizing processes.

  • Antimicrobial Agents : Research by T. Ertan et al. (2007) in Bioorganic & Medicinal Chemistry involved the synthesis and evaluation of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide and phenylacetamide derivatives as antimicrobial agents, indicating potential applications in combating microbial infections.

  • Antioxidant Activity : I. Tumosienė et al. (2019) in Molecules synthesized novel derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, closely related to the compound , to screen for antioxidant activity.

  • Electrochemical Oxidation in Antioxidant Activity : A study by I. Jovanović et al. (2020) in Journal of Electroanalytical Chemistry explored the electrochemical oxidation of amino-substituted benzamide derivatives, similar to the compound , to understand their antioxidant activity.

properties

IUPAC Name

N-[(2S)-3-(4-hydroxyphenyl)-1-(4-nitroanilino)-1-oxopropan-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O5/c26-19-12-6-15(7-13-19)14-20(24-21(27)16-4-2-1-3-5-16)22(28)23-17-8-10-18(11-9-17)25(29)30/h1-13,20,26H,14H2,(H,23,28)(H,24,27)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJERUMAUMMIPRF-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60977108
Record name N-[3-(4-Hydroxyphenyl)-1-(4-nitroanilino)-1-oxopropan-2-yl]benzenecarboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60977108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-N-(3-(4-Hydroxyphenyl)-1-((4-nitrophenyl)amino)-1-oxopropan-2-yl)benzamide

CAS RN

6154-45-6
Record name Benzoyltyrosine 4-nitroanilide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006154456
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[3-(4-Hydroxyphenyl)-1-(4-nitroanilino)-1-oxopropan-2-yl]benzenecarboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60977108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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